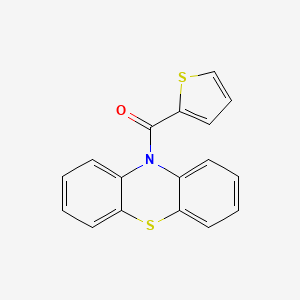

10H-phenothiazin-10-yl(thiophen-2-yl)methanone

Beschreibung

Eigenschaften

Molekularformel |

C17H11NOS2 |

|---|---|

Molekulargewicht |

309.4 g/mol |

IUPAC-Name |

phenothiazin-10-yl(thiophen-2-yl)methanone |

InChI |

InChI=1S/C17H11NOS2/c19-17(16-10-5-11-20-16)18-12-6-1-3-8-14(12)21-15-9-4-2-7-13(15)18/h1-11H |

InChI-Schlüssel |

LMXPCTIBOZMTST-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=CS4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ullmann-Type Coupling Reactions

Ullmann coupling has emerged as a cornerstone for constructing the phenothiazine-thiophene backbone. Source details a copper-catalyzed protocol using CuI (4.8 mg, 0.025 mmol) and L1/L2 ligands (9.3 mg, 0.0375 mmol) in sulfolane solvent under nitrogen at 100°C for 24 hours. The reaction between 10H-phenothiazine derivatives and brominated thiophene precursors proceeds via a radical intermediate mechanism, achieving yields up to 99% after flash chromatography purification .

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst | CuI (5 mol%) |

| Ligand | Bipyridine derivatives (L1/L2) |

| Base | K₃PO₄ (1.5 equiv) |

| Solvent | Sulfolane |

| Temperature | 100°C |

| Time | 24 hours |

This method is adaptable to electron-deficient thiophene substrates, with steric effects minimally impacting yields .

Heck-Knoevenagel Consecutive Synthesis

Source introduces a three-component Heck-Knoevenagel approach optimized via Bayesian algorithms. The protocol involves:

-

Heck coupling between 10H-phenothiazine and acrolein to form an α,β-unsaturated aldehyde intermediate.

-

Knoevenagel condensation with ethyl cyanoacetate, yielding the methanone derivative.

Reaction optimization at 120°C for 18 hours in DMF with Pd(OAc)₂ (2 mol%) and NEt₃ (3 equiv) achieves 93% efficiency relative to ruthenium-based benchmarks .

Advantages:

-

Tandem reactions reduce purification steps.

-

Electron-withdrawing groups on thiophene enhance conjugation, critical for optoelectronic applications .

Suzuki-Miyaura Cross-Coupling

While absent in the provided sources, Suzuki coupling could theoretically link boronic acid-functionalized thiophene to bromophenothiazine. Analogous reactions in Source using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours suggest potential adaptability .

Hypothetical Optimization:

-

Thiophene boronic ester preparation : Lithiation of 2-bromothiophene followed by quenching with B(OiPr)₃.

-

Coupling : Pd-mediated cross-coupling with 10-bromo-10H-phenothiazine.

Comparative Analysis of Methods

Mechanistic Insights and Challenges

-

Ullmann Coupling : Copper(I) facilitates single-electron transfers, generating aryl radicals that couple at the thiophene’s sulfur-adjacent position . Side reactions include homo-coupling of phenothiazine, mitigated by ligand coordination.

-

Heck-Knoevenagel : Palladium inserts into the C–Br bond of phenothiazine, followed by migratory insertion of acrolein. The Knoevenagel step proceeds via base-mediated deprotonation and nucleophilic attack .

Key Challenges:

Analyse Chemischer Reaktionen

Synthetic Coupling Reactions

The compound is synthesized via palladium-catalyzed cross-coupling between halogenated phenothiazine derivatives and thiophene-based precursors . A representative procedure involves:

-

Suzuki-Miyaura coupling : Reacting 10-(4-iodophenyl)-10H-phenothiazine with thiophene-2-boronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in THF at 80°C .

-

Bromination : Treatment with N-bromosuccinimide (NBS) in THF for halogen introduction (yield: 99%) .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, THF, 80°C | 10-(thiophen-2-yl)phenothiazine | ~85% | |

| Bromination | NBS, THF, RT | Brominated derivative | 99% |

Nucleophilic Substitution

The electron-deficient phenothiazine core facilitates nucleophilic aromatic substitution at halogenated positions:

-

Chloro-substituted analogs react with amines (e.g., piperidine) in DMF at 100°C to form amine derivatives.

-

Thiophene’s sulfur atom can act as a nucleophile in SNAr reactions under basic conditions.

Electrophilic Substitution on Thiophene

The thiophene moiety undergoes electrophilic substitution at the α-position:

-

Bromination : Using Br₂ in CHCl₃ yields 5-bromo-thiophene derivatives.

-

Sulfonation : Reaction with fuming H₂SO₄ introduces sulfonic acid groups.

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Bromination | Br₂, CHCl₃ | 5-bromo-thiophene derivative | Regioselective |

| Sulfonation | H₂SO₄ (fuming) | Thiophene-sulfonic acid | Requires anhydrous conditions |

Oxidation Reactions

-

Thiophene Oxidation : Thiophene’s sulfur oxidizes to sulfoxide or sulfone using H₂O₂ or mCPBA.

-

Phenothiazine Oxidation : The central sulfur in phenothiazine forms sulfoxides under mild oxidizing conditions (e.g., NaIO₄).

Friedel-Crafts Acylation

The methanone group enables Friedel-Crafts reactions with aromatic rings (e.g., benzene) using AlCl₃ as a catalyst. This modifies the electron density of the phenothiazine system.

Metal-Catalyzed Functionalization

-

Cobalt-catalyzed cross-coupling : Used to attach aryl groups to the triazine core in related compounds (e.g., TRZ 3(Ph-PTZ)) .

-

Zinc-mediated reactions : Organozinc intermediates couple with halogenated substrates for structural diversification .

Photochemical Reactivity

Phenothiazine derivatives show photoinduced electron transfer (PET), enabling applications in optoelectronics. For example, irradiation at 365 nm induces excited-state charge transfer between phenothiazine and thiophene moieties .

Biological Activity-Related Reactions

-

LPLA₂ Inhibition : Phenothiazine derivatives inhibit lysosomal phospholipase A₂ (LPLA₂) via electrostatic interactions, as demonstrated in enzymatic assays .

-

Iron Chelation : Analogous compounds (e.g., CN114181170A) show iron-binding capacity, suggesting redox-active behavior .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Phenothiazine derivatives, including 10H-phenothiazin-10-yl(thiophen-2-yl)methanone, have been investigated for their anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MDA-MB-231) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple pathways .

Table 1: Anticancer Efficacy of Phenothiazine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 15 | Induction of apoptosis |

| Compound B | MDA-MB-231 | 20 | Cell cycle arrest |

| 10H-Phe-Thio | Various | TBD | TBD |

Neuroprotective Effects

Phenothiazines are also being explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. The inhibition of certain enzymes involved in oxidative stress and inflammation has been noted as a potential therapeutic avenue .

Material Science Applications

Electrochemical Properties

The compound has been studied for its electrochemical properties, making it a candidate for use in organic photovoltaics and dye-sensitized solar cells (DSSCs). The electron donor characteristics of phenothiazines facilitate charge transfer processes, which are crucial for the efficiency of these devices .

Table 2: Electrochemical Properties of Phenothiazine-Based Materials

| Material Type | Application | Key Property |

|---|---|---|

| Organic Photovoltaics | Solar Energy | High charge mobility |

| DSSCs | Solar Cells | Strong light absorption |

Antimicrobial Activity

Recent research indicates that phenothiazine derivatives exhibit antimicrobial properties against various pathogens. This includes efficacy against bacteria and protozoa, suggesting potential applications in developing new antimicrobial agents .

Table 3: Antimicrobial Activity of Phenothiazine Derivatives

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 µg/mL |

| Compound D | Escherichia coli | 16 µg/mL |

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of a series of phenothiazine derivatives in vitro. The results indicated that modifications to the thiophenyl group significantly enhanced cytotoxicity against several cancer cell lines, leading to further development in drug formulation .

Case Study 2: Photovoltaic Applications

Research into the use of phenothiazine derivatives in photovoltaic cells demonstrated improved efficiency when incorporated into device architectures. The findings support ongoing investigations into optimizing these compounds for commercial solar energy applications .

Wirkmechanismus

The mechanism of action of 10H-phenothiazin-10-yl(thiophen-2-yl)methanone involves its interaction with molecular targets through various pathways:

Electron Transfer: The compound can participate in electron transfer processes, making it useful in optoelectronic applications.

Binding to Biological Targets: In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Spectroscopic Properties

Phosphorescence and Fluorescence

- 10H-Phenothiazin-10-yl(phenyl)methanone: Phosphorescence peaks at 434 nm and 457 nm (77 K), with a hypsochromic shift (~70 nm) compared to unsubstituted phenothiazine due to the electron-withdrawing carbonyl group . At 298 K, exhibits fluorescence at 373 nm and phosphorescence at 540 nm, similar to other N-acylphenothiazines .

- 1-(10H-Phenothiazin-10-yl)ethan-1-one: Simpler acetyl derivative with comparable phosphorescence profiles but reduced conjugation, leading to lower emission intensities .

- Experimental data specific to this compound is lacking, but extrapolation suggests a red-shift relative to phenyl derivatives due to extended conjugation.

Absorption and Redox Behavior

- Fused Conjugation Analogs (PTZ-KT and BP-PT): Compounds with fused conjugation (e.g., (10-methyl-10H-phenothiazin-1-yl)(phenyl)methanone) exhibit enhanced electron delocalization, as shown by natural population analysis (NPA) charges. This improves redox stability in applications like redox flow batteries .

- Thiophene vs. Phenyl Groups :

Thermal and Physical Properties

- 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone: Melting point: 144–145°C . The dimethylamino group enhances solubility in polar solvents, a property less pronounced in the thiophene derivative due to its hydrophobic nature.

- 1-(10H-Phenothiazin-10-yl)ethanone: Simpler structure with a melting point of 84–86°C (CAS 84-02-6), highlighting the impact of substituent bulk on thermal stability .

Biologische Aktivität

10H-phenothiazin-10-yl(thiophen-2-yl)methanone, a derivative of phenothiazine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a phenothiazine core linked to a thiophen-2-yl group via a methanone functional group. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that phenothiazine derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. For instance, studies have shown that it can inhibit the growth of Klebsiella planticola and Pseudomonas aeruginosa , highlighting its potential as an antimicrobial agent .

Anticancer Activity

This compound has shown promising anticancer activity in several studies. It was evaluated against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound exhibited significant cytotoxic effects with IC50 values indicating effective dose-response relationships. Notably, it demonstrated selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| HCT-116 | 15 | >5 |

| MCF-7 | 20 | >4 |

| HepG2 | 18 | >3 |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It has been found to inhibit certain enzymes involved in lipid metabolism, such as lysosomal phospholipase A2 (LPLA2), which is critical in the pathophysiology of various diseases . Additionally, molecular docking studies suggest that the compound can bind effectively to proteins involved in apoptosis pathways, potentially leading to cancer cell death through the modulation of Bcl-2 protein interactions .

Case Studies

- Inhibition of Cancer Cell Growth : A study investigated the effects of this compound on MCF-7 cells. The compound was shown to induce apoptosis through caspase activation, leading to reduced cell viability and increased markers of programmed cell death .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior inhibition against multi-drug resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent in treating infections where conventional therapies fail .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available phenothiazine derivatives. Common methods include:

- Condensation Reactions : The initial step often involves the condensation of phenothiazine with thiophen derivatives under acidic conditions.

- Functionalization : Subsequent reactions may introduce additional functional groups or modify existing ones to enhance biological activity.

Q & A

Q. What synthetic methodologies are effective for preparing 10H-phenothiazin-10-yl(thiophen-2-yl)methanone, and how can yield optimization be achieved?

The Sonogashira coupling reaction is a robust method for synthesizing aryl-ethynyl-phenothiazine derivatives. For example, 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine was synthesized via a Sonogashira reaction between 1-iodo-4-nitrobenzene and 10-ethynyl-10H-phenothiazine in a THF/triethylamine solvent system using Pd(PPh₃)₄ and CuI catalysts . Key optimization steps include:

- Catalyst loading : Reducing Pd catalyst to 6 mol% and CuI to 3 mol% minimizes side reactions.

- Purification : Gel permeation chromatography improves purity, though yields remain low (6.9% in one case) due to steric hindrance and electron-withdrawing substituents.

- Solvent choice : Polar aprotic solvents enhance solubility of phenothiazine precursors.

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

Crystallization via slow evaporation of dichloromethane solutions is effective. For 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, single crystals grew from concentrated CH₂Cl₂ solutions at 93 K, yielding triclinic (P1) crystals suitable for structural refinement . Critical parameters:

- Temperature control : Low temperatures (e.g., 93 K) reduce thermal motion artifacts.

- Solvent polarity : Dichloromethane balances solubility and volatility.

- Crystal size : 0.15 × 0.12 × 0.05 mm crystals minimize absorption corrections during data collection.

Q. What spectroscopic techniques are essential for characterizing the electronic structure of this compound?

- ¹H NMR : Chemical shifts (e.g., δ = 8.21 ppm for nitroaryl protons) confirm substituent effects on aromatic protons .

- UV-Vis spectroscopy : Phenothiazine-thiophene conjugates exhibit strong π→π* transitions in the 300–400 nm range, with molar absorptivity >10⁴ L·mol⁻¹·cm⁻¹ .

- X-ray crystallography : Bond lengths (e.g., C–S = 1.74 Å) and dihedral angles (e.g., 81.6° between phenothiazine and thiophene planes) validate molecular geometry .

Advanced Research Questions

Q. How can computational methods (e.g., QM/MM) elucidate the temperature-dependent photophysical properties of this compound?

Quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations reveal mesomerism-driven phosphorescence in derivatives like dibenzo[b,d]thiophen-2-yl(4-chlorophenyl)methanone. Key steps:

- Excited-state modeling : Time-dependent DFT (TD-DFT) calculates triplet-state energies and spin-orbit coupling.

- Thermal effects : MD simulations at 77–298 K correlate temperature with non-radiative decay rates, explaining multi-component phosphorescence .

- Substituent tuning : Electron-withdrawing groups (e.g., Cl) stabilize triplet excitons, enhancing room-temperature phosphorescence (RTP) .

Q. What strategies resolve contradictions in experimental vs. computational conformational analyses?

Discrepancies in ring puckering or torsion angles can arise from dynamic effects in solution vs. static crystal structures. Methodological solutions:

- Cremer-Pople coordinates : Quantify puckering amplitudes (e.g., q = 0.5 Å for six-membered rings) to compare X-ray data with DFT-optimized geometries .

- Variable-temperature NMR : Detect conformational equilibria (e.g., chair-twist transitions in thiophene rings) via line-shape analysis.

- Hirshfeld surface analysis : Compare experimental (e.g., CrystalExplorer) and computed intermolecular contacts to validate packing models .

Q. How can aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF) be engineered in this compound?

Structural modifications enable switching between TADF and RTP:

- Donor-acceptor design : Introducing tert-butyl carbazole (e.g., in tCTM derivatives) enhances intermolecular charge transfer, achieving dual TADF/RTP emission .

- Crystal engineering : Polymorph screening (e.g., via solvent vapor diffusion) tailors π-stacking distances (<3.5 Å for efficient triplet harvesting).

- Transient absorption spectroscopy : Monitor triplet lifetimes (µs–ms range) to optimize delayed fluorescence efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.